4-(3-(Pyridin-3-yloxy)azetidine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-(4-methylphenyl)-4-(3-pyridin-3-yloxyazetidine-1-carbonyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-14-4-6-16(7-5-14)23-11-15(9-19(23)24)20(25)22-12-18(13-22)26-17-3-2-8-21-10-17/h2-8,10,15,18H,9,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRISNSDGADACU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CC(C3)OC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Pyridin-3-yloxy)azetidine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolidinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Azetidine Moiety: This step may involve the reaction of the pyrrolidinone intermediate with an azetidine derivative, often under nucleophilic substitution conditions.
Attachment of the Pyridine Ring: The final step could involve the coupling of the azetidine intermediate with a pyridine derivative, possibly through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(3-(Pyridin-3-yloxy)azetidine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to modify the pyridine or azetidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible applications in drug discovery and development, particularly for targeting specific biological pathways.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(3-(Pyridin-3-yloxy)azetidine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-(3-(Pyridin-3-yloxy)azetidine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one with analogs from the evidence, focusing on structural features, molecular properties, and reported bioactivity.
Table 1: Structural and Functional Comparison
Key Observations
Core Modifications: The target compound’s azetidine-carbonyl group distinguishes it from simpler pyrrolidin-2-one analogs (e.g., and ). In contrast, Parsaclisib () incorporates a pyrazolo-pyrimidinyl substituent, enabling selective kinase inhibition, while the target compound’s pyridin-3-yloxy group may favor interactions with nicotinic or adrenergic receptors .
Substituent Effects: Aromatic Groups: The p-tolyl group in the target compound differs from the o-tolyl in ’s α-adrenoceptor antagonist. Para-substitution often improves metabolic stability compared to ortho-substitution . Halogenated Substituents: Compounds like 4-(chloromethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one () exhibit electron-withdrawing groups, which may enhance reactivity in cross-coupling reactions .
Biological Activity: The α-adrenoceptor antagonist in reduces blood pressure and improves glucose metabolism, while Parsaclisib targets cancer pathways . The target compound’s bioactivity remains speculative but could align with kinase or protease inhibition due to its hybrid structure.
Synthetic Utility :
- Analogs such as 4-(hydroxymethyl)-1-(3-(trifluoromethyl)phenyl)pyrrolidin-2-one () are used as intermediates in drug discovery, suggesting the target compound could serve a similar role .
Biological Activity
The compound 4-(3-(Pyridin-3-yloxy)azetidine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one represents a novel class of pyrrolidinone derivatives that have garnered interest due to their potential biological activities. This article synthesizes findings from various studies to elucidate the biological activities associated with this compound, including its pharmacological profiles, mechanisms of action, and therapeutic potentials.
Chemical Structure
The compound can be described structurally as follows:
- Core Structure : Pyrrolidin-2-one
- Substituents :
- A pyridin-3-yloxy group
- An azetidine-1-carbonyl moiety
- A p-tolyl group
This complex structure suggests potential interactions with various biological targets, which may lead to diverse pharmacological effects.
Pharmacological Profile
Research indicates that derivatives of pyrrolidinone, particularly those with modifications like the one studied here, exhibit a range of biological activities:
- Adrenoceptor Antagonism :
-
Metabolic Effects :
- In studies involving high-fat diet-induced obesity models, the administration of similar pyrrolidinone derivatives resulted in significant reductions in triglycerides and glucose levels without adversely affecting blood pressure or body weight . This suggests a potential application for managing metabolic disorders without the common side effects associated with other antihypertensive medications.
- Antimicrobial Activity :
Case Study 1: Metabolic Benefits in Rodent Models
A study explored the effects of a non-selective α-adrenoceptor antagonist derived from pyrrolidinone on metabolic syndrome components in rats. The results showed:
- Reduction in Plasma Triglycerides : Chronic administration led to a significant decrease in triglyceride levels.
- Glucose Regulation : The compound effectively lowered hyperglycemia without affecting overall body weight or blood pressure .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of related pyrrolidinone derivatives against various pathogens. The findings indicated:
- Inhibition of Pathogen Growth : Several derivatives exhibited moderate to excellent activity against both bacterial and fungal strains, suggesting a broad spectrum of antimicrobial potential .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
